methyl 3-(N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .
Mechanism of Action
Target of Action
Thiophene-based analogs have been found to be biologically active compounds with a variety of effects . For example, suprofen, a nonsteroidal anti-inflammatory drug, has a 2-substituted thiophene framework .
Mode of Action
Thiophene derivatives have been known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives have been known to affect a variety of biological pathways due to their broad spectrum of pharmacological properties .
Result of Action
Thiophene derivatives have been known to exhibit a variety of pharmacological properties, suggesting that they may have multiple effects at the molecular and cellular level .
Preparation Methods
The synthesis of methyl 3-(N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)thiophene-2-carboxylate involves multiple steps, typically starting with the formation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions. Industrial production methods often utilize these reactions on a larger scale, optimizing reaction conditions for higher yields and purity .
Chemical Reactions Analysis
Methyl 3-(N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Often employing reducing agents such as lithium aluminum hydride.
Substitution: Commonly involves nucleophilic substitution reactions with reagents like sodium hydride or potassium tert-butoxide.
These reactions can lead to the formation of various products, depending on the specific conditions and reagents used .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Methyl 3-(N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
These compounds share the thiophene ring system but differ in their specific substitutions and biological activities, highlighting the unique properties of this compound .
Properties
IUPAC Name |
methyl 3-[[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S3/c1-27-20(24)18-17(7-10-29-18)30(25,26)21-15-5-4-13-6-8-22(12-14(13)11-15)19(23)16-3-2-9-28-16/h2-5,7,9-11,21H,6,8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSVMWWZQALNSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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